![molecular formula C27H29N3O5 B2948884 butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate CAS No. 872854-70-1](/img/structure/B2948884.png)
butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate
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Description
Butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
BenchChem offers high-quality butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocycles in Asymmetric Synthesis
The asymmetric intramolecular Michael reaction has been studied to construct chiral building blocks for enantioselective alkaloid synthesis. This method involves acyclic compounds leading to pyrrolidine and piperidine derivatives, which are crucial for alkaloid synthesis, highlighting the importance of heterocyclic structures in developing chiral agents (Hirai et al., 1992).
Polypyrrole Electrosynthesis
The electrosynthesis of polypyrrole thin films has been explored in various media, demonstrating the formation of polymer films with good electrochemical activity. This research underlines the significance of pyrrolidine derivatives in creating conductive polymers, which are valuable for electronic applications (Viau et al., 2014).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized as novel antiallergic compounds, showcasing the therapeutic potential of indole derivatives in medical applications. The research highlights the design of potent antiallergic agents through structural modification of indole compounds (Menciu et al., 1999).
Novel Synthesis Methods
Innovative synthesis methods have been developed for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, indicating the versatility of pyrrolidine and indole derivatives in synthesizing complex heterocyclic structures. These methods provide new pathways for the creation of compounds with potential biological activities (Koriatopoulou et al., 2008).
properties
IUPAC Name |
butyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-2-3-16-35-27(34)19-10-12-20(13-11-19)28-26(33)25(32)22-17-30(23-9-5-4-8-21(22)23)18-24(31)29-14-6-7-15-29/h4-5,8-13,17H,2-3,6-7,14-16,18H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABUCWPYNCHRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate |
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